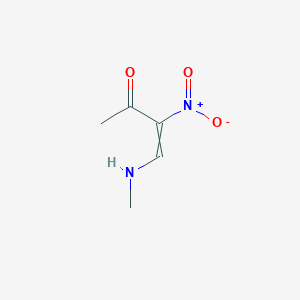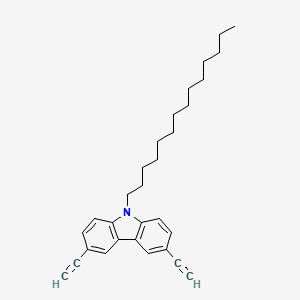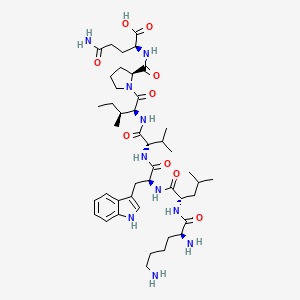![molecular formula C7H7N3O B14249747 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine CAS No. 210302-59-3](/img/structure/B14249747.png)
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.
Vorbereitungsmethoden
The synthesis of 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthetic route can be employed, where the starting materials undergo a series of reactions leading to the formation of the desired heterocyclic structure . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, this compound may find applications in the materials science industry, where its unique structural properties can be leveraged to develop new materials with desirable characteristics.
Wirkmechanismus
The mechanism of action of 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can be compared to other similar heterocyclic compounds, such as azepines, benzodiazepines, oxazepines, and thiazepines. While these compounds share some structural similarities, this compound is unique due to its specific arrangement of nitrogen and oxygen atoms within the ring
Eigenschaften
CAS-Nummer |
210302-59-3 |
|---|---|
Molekularformel |
C7H7N3O |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
2H-[1,3,5]oxadiazino[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C7H7N3O/c1-2-4-10-5-8-6-11-7(10)9-3-1/h1-5H,6H2 |
InChI-Schlüssel |
XAUAMBIBZZGIDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=CN2C=CC=CN=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


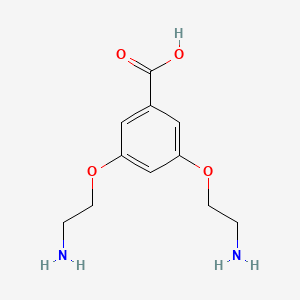
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)

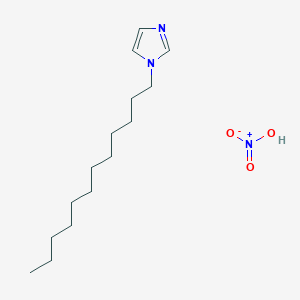

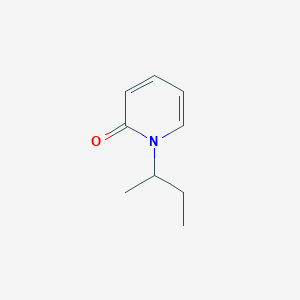

![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)

